molecular formula C6H14ClNO B3049722 [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride CAS No. 2173637-38-0

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B3049722
CAS No.: 2173637-38-0
M. Wt: 151.63
InChI Key: ZERSGTCUMWGJDN-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2173637-38-0) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. Its structure features a hydroxylmethyl group and a methyl substituent on a pyrrolidine ring, with stereochemistry defined as (3R,4R). The compound is cataloged under identifiers such as MFCD31620801 and is commercially available from suppliers like PharmaBlock Sciences (Nanjing), Inc. .

The compound’s stereochemistry is critical for applications in asymmetric synthesis and medicinal chemistry, where precise spatial arrangements influence biological activity or catalytic efficiency.

Properties

IUPAC Name

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSGTCUMWGJDN-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173637-38-0
Record name 3-Pyrrolidinemethanol, 4-methyl-, hydrochloride (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

    Reduction: The precursor undergoes reduction to introduce the hydroxyl group at the desired position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction step.

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including halides, amines, and thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated derivatives.

    Substitution Products: Compounds with various functional groups replacing the hydroxyl group.

Scientific Research Applications

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound with a pyrrolidine structure, featuring a methyl group at the fourth carbon and a hydroxymethyl group at the third carbon. The hydrochloride form enhances its solubility and stability in aqueous environments. It is intended for research purposes and not designed for human therapeutic or veterinary applications.

Scientific Applications

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is recognized for its potential as a chiral ligand in asymmetric synthesis, crucial for producing enantiomerically pure compounds in medicinal chemistry. Its applications span various fields, including:

  • Asymmetric synthesis: It serves as a chiral ligand to control the stereochemical outcome of chemical reactions.
  • Pharmaceutical research: It is used in synthesizing pharmaceutical compounds, potentially affecting biological activity and interactions.
  • Chemical research: It is used as a building block in synthesizing complex molecules with specific spatial arrangements.

Chemical Reactions

((3R,4R)-4-methylpyrrolidin-3-yl)methanol participates in various chemical reactions due to its functional groups:

  • Alkylation: Introduction of alkyl groups.
  • Acylation: Introduction of acyl groups.
  • Esterification: Formation of esters.
  • Amide coupling: Formation of amide bonds.

Safety Information

Mechanism of Action

The mechanism of action of [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) may enhance resistance to oxidative metabolism, a desirable trait in drug design .

Stereochemical Variants

Stereochemistry profoundly affects biological activity and synthetic utility:

Compound Name CAS Stereochemistry Molecular Formula Key Differences
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride - (3R,5R) C₅H₁₂ClNO Methyl at C5 instead of C4; altered ring conformation impacts hydrogen-bonding potential
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride 1217842-07-3 (3S,4R) C₁₂H₁₈ClNO Additional methyl and phenyl at C4; creates steric hindrance, limiting rotational freedom

Key Observations :

  • The (3R,4R) configuration in the target compound offers a distinct spatial arrangement compared to (3R,5R) or (3S,4R) isomers, influencing interactions with chiral environments (e.g., enzyme active sites) .

Physicochemical and Commercial Considerations

Property [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol HCl (3R,5R)-5-Methylpyrrolidin-3-ol HCl
Melting Point Not reported Not reported Not reported
Solubility Not reported Likely low due to aromaticity Higher (polar hydroxyl group)
Price (per 500 mg) ~$263 (analog pricing reference) $263–$866 Not available
Primary Use Synthetic intermediate Medicinal chemistry intermediate Asymmetric synthesis

Key Observations :

  • Commercial availability and pricing correlate with structural complexity. For example, phenyl-substituted derivatives command higher prices due to synthetic challenges .
  • Data gaps (e.g., melting points, solubility) highlight the need for further experimental characterization.

Biological Activity

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound with significant biological activity attributed to its unique structural characteristics. This article explores its pharmacological effects, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The compound features a pyrrolidine structure with a methyl group at the fourth carbon and a hydroxymethyl group at the third carbon. Its hydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies.

Molecular Formula: C6_6H14_{14}ClNO
Molecular Weight: 151.63 g/mol
CAS Number: 2173637-38-0

The biological activity of [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is primarily mediated through:

  • Receptor Binding: The compound interacts with specific receptors, influencing physiological responses.
  • Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting metabolic pathways.
  • Signal Transduction Modulation: The compound can alter signal transduction pathways, impacting cellular processes.

Biological Activity and Pharmacological Effects

Research indicates that [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride exhibits various pharmacological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Neuroprotective Effects: The compound's interaction with neurotransmitter systems may offer protective effects in neurodegenerative conditions.
  • Anti-inflammatory Properties: It has been studied for its ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against specific bacteria
NeuroprotectivePotential protective effects in neurodegeneration
Anti-inflammatoryModulates inflammatory pathways

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride, researchers found that the compound significantly reduced neuronal apoptosis in vitro. This was attributed to its ability to modulate glutamate signaling pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Applications in Scientific Research

The compound is being investigated for its potential applications across various fields:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis: Utilized as a building block in synthesizing more complex organic molecules.
  • Biochemical Research: Studies on its interactions with biomolecules contribute to understanding its biological mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer: The compound is synthesized via reductive amination or chiral resolution of intermediates. For example, hydrogenation of a pyrrolidine precursor in acidic media (e.g., HCl/water) at 50°C yields the hydrochloride salt. Stereochemical control requires chiral catalysts or resolution techniques, as unoptimized conditions may lead to diastereomer contamination . Yield improvements (e.g., 52.7%) are achieved by adjusting HCl concentration and temperature gradients during crystallization .
  • Key Parameters: Temperature (0–50°C), reaction time (2–24 hours), and solvent polarity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer: Use orthogonal analytical methods:

  • HPLC: Quantify purity (>98%) with a C18 column, UV detection at 206–220 nm .
  • 1H/13C NMR: Confirm stereochemistry by comparing coupling constants (e.g., J = 3–5 Hz for axial protons) and δ values for the pyrrolidine ring .
  • LC-MS: Validate molecular weight ([M+H]+ ~174.6 amu) and detect impurities (e.g., residual solvents) .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer: Store at −20°C in airtight, light-protected containers under inert gas (N2/Ar). Avoid moisture to prevent hydrolysis of the pyrrolidine ring. Purity degradation >5% over 12 months correlates with improper desiccation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact biological activity in preclinical models?

  • Methodological Answer: Compare diastereomers in receptor-binding assays (e.g., GPCRs or ion channels). For example, the 3R,4R configuration may exhibit higher affinity for σ1 receptors due to spatial alignment of the hydroxyl and methyl groups. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by radioligand displacement assays .
  • Data Contradiction Alert: Some studies report conflicting IC50 values due to differences in assay buffers (e.g., Tris vs. HEPES) or membrane preparation methods .

Q. What strategies resolve discrepancies in reported solubility and partition coefficients (logP)?

  • Methodological Answer: Re-evaluate logP via shake-flask (pH 7.4 PBS) versus computational methods (e.g., ChemAxon). Discrepancies often arise from ionization effects (pKa ~8.5 for the pyrrolidine N). For solubility, use equilibrium solubility assays with biorelevant media (FaSSIF/FeSSIF) and compare to pure DMSO stock solutions .

Q. How can researchers design derivatives to improve metabolic stability without compromising target engagement?

  • Methodological Answer:

  • Structural Modifications: Introduce fluorine at C4 or replace the methanol group with a bioisostere (e.g., trifluoromethyl).
  • In Vitro ADME: Assess microsomal stability (human/rat liver microsomes) and CYP450 inhibition. Use deuterated analogs to prolong half-life .
  • Case Study: Methyl-to-ethyl substitution at C4 reduced hepatic clearance by 40% in rat models but lowered σ1 receptor affinity by 15% .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD50 and Hill slopes. Account for batch-to-batch variability (e.g., purity ±2%) using ANOVA with post-hoc Tukey tests. For hepatotoxicity (e.g., ALT/AST elevation), apply benchmark dose (BMD) modeling .

Q. How should researchers address conflicting crystallography and NMR data for this compound?

  • Methodological Answer: Cross-validate using:

  • SC-XRD: Resolve absolute configuration; compare torsion angles (e.g., C3-C4-N) to DFT-optimized structures.
  • NOESY NMR: Confirm spatial proximity of methyl and hydroxyl groups in solution. Discrepancies may indicate polymorphism or solvent-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.